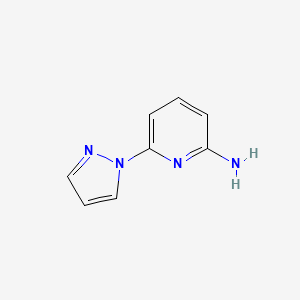
2-Amino-6-(1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
2-Amino-6-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Complex Molecules
2-Amino-6-(1H-pyrazol-1-yl)pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Cross-Coupling Reactions : It can engage in Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Condensation Reactions : The compound can undergo acylation or alkylation, replacing hydrogen atoms with acyl or alkyl groups to yield new derivatives .
Example Synthesis Pathways
A common synthetic route involves the reaction of 6-(1H-pyrazol-1-yl)pyridine with various reagents under controlled conditions to achieve high yields of 2-amino derivatives. For instance, bromination reactions can be performed in solvents like acetic acid.
Biological Activities
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further investigation in treating infectious diseases .
Anticancer Potential
Research suggests that this compound may have anticancer properties, showing promise in preliminary assays. Its ability to interact with specific biological targets enhances its therapeutic potential in oncology .
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features enable it to fit into active sites of enzymes and receptors, which is crucial for therapeutic efficacy. Notably, its interactions with the lmptr1 pocket have been highlighted as significant for drug design .
Material Science
In addition to its biological applications, this compound is utilized in material science for synthesizing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations for enhanced performance in industrial applications .
Case Study: Anticancer Activity
A study investigating the anticancer potential of pyrazole derivatives found that compounds similar to this compound demonstrated inhibitory effects on cancer cell lines. These findings suggest that modifications to the pyrazole ring can enhance bioactivity and selectivity towards cancer cells .
Case Study: Antimicrobial Efficacy
Research focusing on the antimicrobial properties showed that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Building blocks for heterocycles | Engages in cross-coupling and condensation reactions |
| Biological Activity | Antimicrobial, anticancer | Exhibits significant activity against pathogens and cancer cells |
| Pharmaceutical Development | Drug intermediates | Potential interactions with biological targets enhance therapeutic efficacy |
| Material Science | Specialty chemicals | Used in formulations for improved performance |
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H2,9,11) |
InChI-Schlüssel |
MALLEZRHGUJEJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













